2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid

Beschreibung

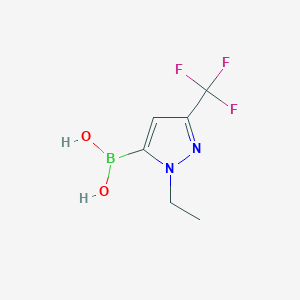

2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS 1346665-27-7) is a boronic acid derivative featuring a pyrazole core substituted with an ethyl group at position 2 and a trifluoromethyl (CF₃) group at position 5. Its molecular formula is C₆H₈BF₃N₂O₂ (MW 207.95), and it is primarily employed in Suzuki-Miyaura cross-coupling reactions to synthesize trifluoromethyl-substituted heterocycles, which are valuable in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZOXIFXHVHNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1CC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid generally follows a sequence of:

- Construction of the pyrazole core with appropriate substitution (ethyl at 2-position).

- Introduction of the trifluoromethyl group at the 5-position.

- Installation of the boronic acid group at the 3-position via lithiation-boronation or related methodologies.

This approach leverages the regioselective lithiation of pyrazole derivatives followed by reaction with boron electrophiles to afford the boronic acid functionality.

Pyrazole Core Formation and Trifluoromethylation

Pyrazole synthesis often starts from hydrazine derivatives and β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The ethyl substituent at the 2-position can be introduced by using appropriate alkylated precursors or via alkylation reactions post-pyrazole formation.

The trifluoromethyl group at the 5-position is typically introduced by:

- Using trifluoromethylated starting materials.

- Copper-mediated trifluoromethylation reactions.

- Utilizing trifluoromethylating reagents such as trifluoromethyl iodide or the Ruppert–Prakash reagent (CF3SiMe3).

For example, copper-promoted reductive coupling of pyrazolyl halides with trifluoromethyl iodide or in situ generated trifluoromethylcopper species has been demonstrated to efficiently install the CF3 group on heteroaromatic rings.

Boronic Acid Installation via Lithiation-Boronation

The key step for introducing the boronic acid group at the 3-position involves regioselective lithiation followed by electrophilic trapping with boron reagents. The general procedure includes:

- Treatment of the trifluoromethyl-substituted pyrazole with a strong base such as n-butyllithium at low temperature (e.g., 0°C to -78°C) to lithiate the pyrazole ring selectively at the 3-position.

- Subsequent reaction with boron electrophiles such as triisopropyl borate or pinacolborane derivatives to form the boronate ester intermediate.

- Hydrolysis or workup to afford the boronic acid.

This lithiation-boronation protocol is well-established for pyrazole derivatives and yields boronic acids suitable for further cross-coupling reactions.

Representative Preparation Method (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting pyrazole derivative with ethyl at 2-position | Synthesis of 2-ethylpyrazole core | — | Via condensation or alkylation |

| 2 | Copper-mediated trifluoromethylation using CF3I and CuI, KF | Introduction of CF3 at 5-position | 60-85% | Conditions optimized for regioselectivity |

| 3 | Lithiation with n-BuLi at 0°C, then reaction with B(OiPr)3 or B(pin) | Boronation at 3-position | 70-85% | Followed by hydrolysis to boronic acid |

| 4 | Purification by crystallization or chromatography | Isolation of this compound | — | Characterization by NMR, MS |

Detailed Research Findings

Lithiation-Boronation Protocol: Clapham et al. demonstrated the synthesis of trifluoromethyl-substituted pyrazolylboronic esters via lithiation of pyrazole derivatives followed by boronation with B(OiPr)3 and subsequent hydrolysis to boronic acids. The reactions were typically performed in THF at low temperatures with n-BuLi as the base. Yields ranged from 70% to 85% with high regioselectivity.

Trifluoromethylation: The trifluoromethyl group was introduced either by using trifluoromethylated starting materials or by copper-catalyzed trifluoromethylation of pyrazolyl halides. The Ruppert–Prakash reagent (CF3SiMe3) in the presence of CuI and KF was effective for this purpose, providing high yields and functional group tolerance.

Cross-Coupling Compatibility: The resulting boronic acids were shown to be competent substrates for Suzuki–Miyaura cross-coupling, enabling further functionalization of the pyrazole ring.

Alternative Routes: Some patents describe multi-step syntheses starting from trifluoromethylated precursors and involving oxidative cyclization and amination steps, but these are generally more complex and less efficient than the lithiation-boronation approach.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Lithiation-Boronation | 2-Ethyl-5-(trifluoromethyl)pyrazole | n-BuLi, B(OiPr)3 or B(pin) | THF, 0°C to -78°C | 70-85% | High regioselectivity, straightforward | Requires low temperature, air/moisture sensitive |

| Copper-mediated Trifluoromethylation | 2-Ethylpyrazolyl halide | CF3I, CuI, KF | THF or DMF, RT | 60-85% | Efficient CF3 installation | Use of toxic CF3I, copper salts |

| Multi-step Oxidative Cyclization | α,β-unsaturated trifluoromethylated esters | Ethylenediamine, H2O2, catalysts | Varied | 20-50% | Access to pyrazine derivatives | Multi-step, lower yields, expensive reagents |

Analytical Characterization

NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are critical for confirming substitution patterns. The trifluoromethyl group typically shows a ^19F NMR signal around -64 ppm (DMSO-d6).

Mass Spectrometry and X-Ray Crystallography: Used to confirm molecular weight and solid-state structure, respectively, supporting the regioselective installation of substituents.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or alkenyl derivatives, depending on the nature of the halide used .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1.1 Cross-Coupling Reactions

One of the primary applications of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound serves as a versatile building block for synthesizing various complex organic molecules.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide + this compound | Pd(PPh₃)₂Cl₂ | Dioxane | 100°C | 85% |

| Vinyl Halide + this compound | Pd(OAc)₂ | Ethanol | 80°C | 75% |

The above table summarizes typical reaction conditions and yields observed in recent studies involving this boronic acid derivative.

1.2 Formation of Boron Complexes

Research has indicated that this compound can form stable boron complexes with various ligands. These complexes are significant in catalysis and materials science, as they exhibit unique reactivity profiles that can be exploited in synthetic pathways .

2.1 Anticancer Properties

Recent studies have explored the anticancer potential of compounds derived from this compound. For instance, derivatives have shown promising activity against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability .

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Material Science Applications

3.1 Development of Fluorescent Materials

The incorporation of boronic acids into polymer matrices has led to the development of new fluorescent materials. These materials are useful in sensors and imaging applications due to their ability to form complexes with diols, resulting in enhanced fluorescence properties .

Table 2: Properties of Fluorescent Materials Derived from Boronic Acids

| Material Type | Emission Wavelength (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| Polymer-Boron Complex | 520 nm | 25% | Sensors |

| Thin Film Coating | 550 nm | 30% | Imaging |

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazole-Based Boronic Acids

1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid (CAS 344591-91-9)

- Molecular Formula : C₅H₆BF₃N₂O₂ (MW 193.92).

- Substituents : Methyl at pyrazole position 1 and CF₃ at position 3.

- However, the altered substitution pattern (CF₃ at position 3 vs. 5) may affect regioselectivity in reactions .

(1-Isobutyl-3-(trifluoromethyl)pyrazol-5-yl)boronic acid (CAS 2304633-89-2)

- Molecular Formula : C₈H₁₂BF₃N₂O₂ (MW 221.97).

- Substituents : Isobutyl at position 1 and CF₃ at position 3.

- Comparison :

Pyridine-Based Boronic Acids

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 1218790-67-0)

- Molecular Formula: C₈H₈BF₃NO₃.

- Substituents : Ethoxy at position 2 and CF₃ at position 5.

- Comparison :

Aromatic Boronic Acids with Trifluoromethyl Groups

3-Trifluoromethylphenylboronic acid (CAS Not provided)

Table 1: Key Properties of Selected Boronic Acids

| Compound Name | CAS Number | Molecular Formula | MW | Substituents | Hazard Statements |

|---|---|---|---|---|---|

| 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid | 1346665-27-7 | C₆H₈BF₃N₂O₂ | 207.95 | Ethyl (2), CF₃ (5) | H315, H319, H335 |

| 1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid | 344591-91-9 | C₅H₆BF₃N₂O₂ | 193.92 | Methyl (1), CF₃ (3) | Not reported |

| (1-Isobutyl-3-(trifluoromethyl)pyrazol-5-yl)boronic acid | 2304633-89-2 | C₈H₁₂BF₃N₂O₂ | 221.97 | Isobutyl (1), CF₃ (3) | H302, H315, H319, H332, H335 |

| 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid | 1218790-67-0 | C₈H₈BF₃NO₃ | - | Ethoxy (2), CF₃ (5) | Not reported |

Commercial and Handling Considerations

Biologische Aktivität

2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHB FNO

- CAS Number : 1346665-27-7

- Molecular Weight : 207.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic processes.

- Protein Interaction : It forms covalent bonds with nucleophilic sites on proteins, affecting their functionality.

- Cellular Signaling Modulation : The compound may influence signaling pathways by altering the redox state within cells.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various pyrazole derivatives, this compound was found to significantly inhibit the growth of MV4:11 and MOLM-13 cell lines. The compound's mechanism involved the disruption of glycolytic metabolism, leading to reduced ATP production and increased apoptotic signaling.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that this compound effectively inhibited lactate dehydrogenase (LDH). This inhibition was dose-dependent and suggested a potential application in targeting metabolic pathways in cancer cells, where LDH plays a crucial role in anaerobic glycolysis.

Case Study 3: Antimicrobial Properties

The compound's antimicrobial efficacy was evaluated against a panel of bacterial strains. Results indicated that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics.

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a valuable tool in drug discovery and development. Its ability to inhibit key enzymes involved in metabolism and its antimicrobial properties suggest multiple avenues for therapeutic application.

Q & A

Q. What are the key considerations for optimizing Suzuki-Miyaura cross-coupling reactions using 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid?

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Purification via silica gel chromatography (hexane/ethyl acetate gradient) is standard. For boronic acids, avoid prolonged exposure to acidic conditions to prevent protodeboronation. Post-purification, validate purity using HPLC (>97% under HLC/GC conditions) and confirm structural integrity via ¹H/¹³C NMR, focusing on the pyrazole ring protons (δ 6.5–7.5 ppm) and boronic acid peak (δ 8–10 ppm, broad) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and ethyl groups influence regioselectivity in heterocyclic coupling reactions?

Q. What strategies mitigate contradictory data in cross-coupling reactions involving unstable intermediates?

- Methodological Answer : Contradictions often arise from boronic acid instability or side reactions (e.g., homocoupling). Stabilize intermediates via in situ protection (e.g., pinacol ester formation, CAS 408502-23-8) or low-temperature conditions (0–6°C). Use kinetic studies (time-resolved LCMS) to identify degradation pathways. For example, tert-butyl ester derivatives (e.g., Example 324 in EP 4374877) reduce side reactions during multi-step syntheses .

Q. How does the acidity of the boronic acid proton impact its reactivity in aqueous vs. anhydrous conditions?

- Methodological Answer : The boronic acid’s pKa (~8–10) dictates solubility and reactivity. In aqueous Suzuki reactions, deprotonation enhances nucleophilicity but risks hydrolysis. In anhydrous systems (e.g., DMF), use bulky bases (e.g., Cs₂CO₃) to minimize hydrolysis. Compare reaction outcomes in H₂O/THF vs. DMF to optimize conditions. Stability assays (TGA/DSC) can quantify decomposition thresholds .

Methodological Notes

- Synthesis : Reference Example 13 in EP 4374877 details pyrazole-boronic acid coupling to pyridines, using Pd catalysts and LCMS validation .

- Stability : Store at 0–6°C in inert atmospheres to prevent protodeboronation. Avoid prolonged exposure to light or moisture .

- Analytical Tools :

- LCMS : m/z matching (e.g., 366 [M+H]+ for pyrimidine derivatives) .

- HPLC : Retention time consistency under SMD-TFA05 conditions (1.26 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.